ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate
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Overview
Description
1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . Industrial production methods often employ catalytic processes and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acid derivatives.
Scientific Research Applications
1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
These compounds share the indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of indole derivatives .
Properties
CAS No. |
64230-58-6 |
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Molecular Formula |
C20H16N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C20H16N2O5/c1-2-27-19(26)20(14-9-5-6-10-15(14)21-18(20)25)11-22-16(23)12-7-3-4-8-13(12)17(22)24/h3-10H,2,11H2,1H3,(H,21,25) |
InChI Key |
UHPCBDOMLOYYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2=CC=CC=C2NC1=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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